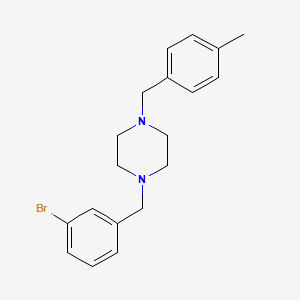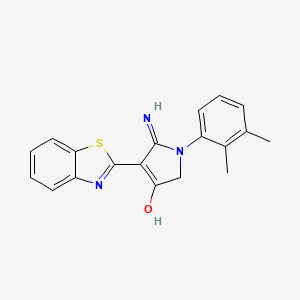
1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine, also known as BBMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine is not yet fully understood. However, it has been proposed that this compound acts as a serotonin and dopamine receptor agonist, which may contribute to its antidepressant and anxiolytic effects. This compound may also affect the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which play a crucial role in regulating mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in the body. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons. This compound may also have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic benefits.
実験室実験の利点と制限
1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic applications. However, there are also limitations to its use, including its relatively low potency compared to other compounds and its potential side effects.
将来の方向性
There are several future directions for the scientific research of 1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine. One potential area of study is the development of more potent derivatives of this compound that may have improved therapeutic efficacy. Another area of research is the investigation of the long-term effects of this compound on brain function and behavior. Additionally, this compound may be evaluated for its potential use in the treatment of other diseases, such as multiple sclerosis and epilepsy. Overall, the scientific research on this compound is still in its early stages, and there is much to be learned about its potential therapeutic applications.
合成法
1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine can be synthesized using various methods, including the Mannich reaction and the reductive amination of 1-(3-bromobenzyl)piperazine with 4-methylbenzylamine. The synthesis of this compound has been reported in several research articles, and it is essential to use high-quality reagents and follow the standard procedures to obtain a pure form of the compound.
科学的研究の応用
1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine has shown promising results in various scientific research areas, including medicinal chemistry, neuroscience, and pharmacology. It has been evaluated for its potential therapeutic applications, such as antidepressant, anxiolytic, and antipsychotic effects. This compound has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
特性
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2/c1-16-5-7-17(8-6-16)14-21-9-11-22(12-10-21)15-18-3-2-4-19(20)13-18/h2-8,13H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNNXZRSHYKLHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethyl-2-phenyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6082410.png)

![1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-3-piperidinecarboxylic acid](/img/structure/B6082422.png)
![5-(3-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]](/img/structure/B6082426.png)

![2-(4-chlorophenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6082434.png)
methanone](/img/structure/B6082439.png)
![N,N-diethyl-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanamine](/img/structure/B6082464.png)
![2-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B6082470.png)

![2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B6082480.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6082485.png)
![2-[2-hydroxy-3-(4-methyl-1-piperazinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6082495.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide](/img/structure/B6082501.png)